molecular formula C6H12F2O3S B2379216 4,4-Difluoropentyl methanesulfonate CAS No. 2126179-01-7

4,4-Difluoropentyl methanesulfonate

Cat. No.: B2379216
CAS No.: 2126179-01-7
M. Wt: 202.22
InChI Key: GBOCSVPVBRVTKA-UHFFFAOYSA-N
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Description

4,4-Difluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H12F2O3S and a molecular weight of 202.22 g/mol . It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentyl chain, which is further bonded to a methanesulfonate group. This compound is typically used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4,4-Difluoropentyl methanesulfonate involves the reaction of 4,4-difluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

4,4-Difluoropentanol+Methanesulfonyl chloride4,4-Difluoropentyl methanesulfonate+HCl\text{4,4-Difluoropentanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4,4-Difluoropentanol+Methanesulfonyl chloride→4,4-Difluoropentyl methanesulfonate+HCl

Chemical Reactions Analysis

4,4-Difluoropentyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Difluoropentyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine:

    Industry: The compound may be used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoropentyl methanesulfonate primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom bonded to the fluorine atoms. This reactivity can be exploited in various synthetic applications .

Comparison with Similar Compounds

Similar compounds to 4,4-Difluoropentyl methanesulfonate include other alkyl methanesulfonates and fluorinated alkyl compounds. Some examples are:

  • 4-Fluorobutyl methanesulfonate
  • 4,4-Difluorobutyl methanesulfonate
  • Pentyl methanesulfonate

The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its reactivity and properties compared to non-fluorinated or singly fluorinated analogs .

Properties

IUPAC Name

4,4-difluoropentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOCSVPVBRVTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane (16.6 mL) solution of {[(3,3-difluorocyclobutyl)methoxy]methyl}benzene (2.40 g, 11.3 mmol), was added dropwise iodotrimethylsilane (2.46 mL, 16.9 mmol) while stirring on ice, and stirred at room temperature for one hour. The reaction mixture was poured into ice-cooled aqueous sodium hydrogencarbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. To the reaction mixture, were added ice and sodium thiosulfate, extracted with dichloromethane, and dried over anhydrous magnesium sulfate. The mixture was filtered, then the solvent in the filtrate was distilled off under reduced pressure, and the resultant crude product was dissolved in dichloromethane (100 mL), triethylamine (2.02 mL, 14.4 mmol) and methanesulfonyl chloride (1.31 mL, 14.5 mmol) were added while stirring on ice, and stirred at room temperature over one day and night. To the mixture, were added water and ethyl acetate. After thoroughly shaking the mixture, the organic layer was then separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate:n-heptane/ethyl acetate=11/4) to obtain the title compound (2.10 g, 10.49 mmol).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.02 mL
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reactant
Reaction Step Two
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1.31 mL
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reactant
Reaction Step Two
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n-heptane ethyl acetate
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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Name
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0 (± 1) mol
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solvent
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Name
{[(3,3-difluorocyclobutyl)methoxy]methyl}benzene
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2.4 g
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reactant
Reaction Step Five
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2.46 mL
Type
reactant
Reaction Step Five
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16.6 mL
Type
solvent
Reaction Step Five

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